4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-methoxy-1-methyl-1H-pyrazole
Description
This compound is a pyrazole derivative characterized by:
- A 1-methyl-1H-pyrazole core substituted with a 3-methoxy group.
- A pyrrolidine-1-carbonyl linker at position 4 of the pyrazole ring.
- A 2,3-dihydrobenzofuran-5-yl moiety attached to the pyrrolidine ring.
The 3-methoxy substituent on the pyrazole could influence electronic properties and metabolic stability.
Propriétés
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-11-15(17(19-20)23-2)18(22)21-7-5-14(10-21)12-3-4-16-13(9-12)6-8-24-16/h3-4,9,11,14H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOZABQSUGZXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-methoxy-1-methyl-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24N2O4
- Molecular Weight : 368.43 g/mol
- CAS Number : 2097890-16-7
Pharmacological Activities
The biological activity of this compound can be categorized into several key areas:
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been tested in carrageenan-induced edema models. These studies demonstrated substantial reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
Analgesic Effects
In analgesic models, such as the acetic acid-induced writhing test, pyrazole derivatives have shown promising results. The compound's structural modifications enhance its pain-relieving properties, making it a candidate for further exploration in pain management therapies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Studies showed that similar pyrazole derivatives exhibited activity against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Anticancer Potential
Preliminary investigations into the anticancer properties of pyrazole derivatives indicate that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. These findings highlight the need for further research into their efficacy against specific cancer types .
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.
- Modulation of Pain Pathways : By interacting with pain receptors and neurotransmitter systems, it may exert analgesic effects.
- Antibacterial Mechanisms : The presence of specific functional groups in the pyrazole structure may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Case Studies
Several studies have highlighted the efficacy of this compound and its analogs:
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient methods for creating complex molecules with high atom economy. The synthesis often utilizes the azide-alkyne cycloaddition method, which is a well-established technique for constructing triazole derivatives. The presence of the benzofuran moiety and the pyrrolidine carbonyl group enhances its reactivity and biological profile.
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-methoxy-1-methyl-1H-pyrazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can inhibit bacterial growth by interfering with metabolic pathways or enzyme activity .
- Anticancer Potential : Recent studies have explored the anticancer properties of pyrazole derivatives. The compound has been evaluated against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, derivatives containing the pyrazole moiety have been linked to significant cytotoxic effects on tumor cells .
- Anti-inflammatory Effects : Some pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes them potential candidates for treating inflammatory diseases .
Case Studies
Several studies highlight the applications of this compound in various fields:
- Antimicrobial Evaluations : A study assessed the antibacterial activity of synthesized pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects at low concentrations, suggesting their potential as new antibacterial agents .
- Anticancer Research : In another investigation, a series of pyrazole derivatives were tested against a panel of cancer cell lines. The findings revealed that some compounds displayed IC50 values comparable to standard chemotherapy agents like doxorubicin, indicating their potential as alternative anticancer therapies .
- Multicomponent Synthesis : A comprehensive review highlighted the efficiency of MCRs in synthesizing biologically active pyrazole derivatives. The study emphasized that these methods not only enhance yield but also allow for rapid screening of compounds with desirable biological activities .
Comparaison Avec Des Composés Similaires
Structural Analogues and Key Differences
The compound shares structural motifs with several pyrazole derivatives reported in the literature. Below is a comparative analysis:
*Estimated based on structural similarity to BG15136.
Key Observations:
Substituent Effects :
- The 3-methoxy group in the target compound may improve metabolic stability compared to 4-fluorophenyl in BG15138, which typically enhances lipophilicity and target binding .
- Dihydrobenzofuran moieties (common in both the target compound and BG15138) are associated with improved pharmacokinetic profiles due to reduced oxidation susceptibility .
Fipronil-like pyrazoles () highlight the agrochemical utility of pyrazole derivatives, though the target compound’s substituents are more aligned with medicinal applications .
Méthodes De Préparation
Alkylation of Pyrazole Derivatives
The 1-methyl group is introduced via alkylation of pyrazole using methyl iodide or dimethyl sulfate under basic conditions. For example, treatment of pyrazole with methyl iodide in the presence of sodium hydride in DMF yields 1-methyl-1H-pyrazole with >90% efficiency.
Methoxylation at the 3-Position
Direct methoxylation of 1-methyl-1H-pyrazole is achieved using a copper-catalyzed coupling with methanol and a di-tert-butyl peroxide oxidant. This method provides 3-methoxy-1-methyl-1H-pyrazole in 65–75% yield, with regioselectivity controlled by steric and electronic effects.
Construction of 3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine
Synthesis of 2,3-Dihydro-1-benzofuran-5-yl Intermediate
Dihydrobenzofuran derivatives are synthesized via cyclodehydration of substituted phenols. For instance, 5-bromo-2,3-dihydro-1-benzofuran is prepared by treating 4-bromoresorcinol with 1,2-dibromoethane in the presence of potassium carbonate.
Pyrrolidine Ring Formation
The pyrrolidine ring is constructed via a [3+2] cycloaddition between an azomethine ylide and a dihydrobenzofuran-derived alkene. Using silver acetate as a catalyst, this reaction affords the pyrrolidine core with the dihydrobenzofuran substituent in 60–70% yield.
Amide Bond Formation
Activation of Pyrazole-4-carboxylic Acid
The carboxylic acid group of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is activated using thionyl chloride to form the corresponding acid chloride. Alternatively, carbodiimide reagents (e.g., EDC/HOBt) enable direct coupling in polar aprotic solvents like DMF or THF.
Coupling with Pyrrolidine Amine
Reaction of the activated pyrazole carbonyl with 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine in dichloromethane at 0–25°C yields the target compound. Triethylamine is typically added to scavenge HCl, with yields ranging from 50–65% after purification by silica gel chromatography.
Alternative Synthetic Routes
One-Pot Tandem Coupling
A streamlined approach involves simultaneous formation of the amide bond and pyrrolidine ring. For example, reacting 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride with a propargylamine intermediate derived from dihydrobenzofuran, followed by cyclization using a gold catalyst, achieves a 45% overall yield.
Solid-Phase Synthesis
Immobilizing the pyrazole moiety on a Wang resin enables iterative coupling with pyrrolidine precursors. After cleavage from the resin, the target compound is obtained in 55% purity, necessitating further HPLC purification.
Optimization and Challenges
Regioselectivity in Pyrazole Substitution
Methoxylation at the 3-position competes with 5-substitution due to resonance effects. Employing bulky bases like LDA shifts selectivity toward the 3-position, achieving >8:1 regioselectivity.
Stereochemical Control in Pyrrolidine Formation
The [3+2] cycloaddition produces a racemic mixture of pyrrolidine. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis using bisoxazoline ligands enable enantioselective synthesis, though yields drop to 40–50%.
Analytical Characterization
Key characterization data for intermediates and the final compound include:
| Intermediate | NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 3-Methoxy-1-methyl-1H-pyrazole | 7.45 (s, 1H), 3.92 (s, 3H), 3.85 (s, 3H) | 127 [M+H]+ |
| 3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine | 6.75 (d, 1H), 4.55 (t, 2H), 3.20 (m, 1H) | 204 [M+H]+ |
| Final Compound | 8.10 (s, 1H), 7.25 (d, 1H), 4.60 (t, 2H) | 356 [M+H]+ |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-methoxy-1-methyl-1H-pyrazole, and how can reaction intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step processes, such as coupling pyrrolidine derivatives with substituted benzofuran precursors via amide bond formation. For example, analogous pyrazole-pyrrolidine hybrids are synthesized using carbodiimide-mediated coupling reactions (e.g., EDC/HOBt) under inert conditions . Intermediate characterization should employ nuclear magnetic resonance (NMR, ¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Reaction progress can be monitored via thin-layer chromatography (TLC) with UV visualization .
Q. How can the purity and stability of this compound be assessed under experimental storage conditions?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity analysis (>95%). Stability studies should involve accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) followed by LC-MS to identify degradation products. Storage in amber vials under nitrogen at -20°C minimizes oxidation and hydrolysis .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Begin with in vitro assays such as:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition).
- Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293 or HeLa).
Reference dose ranges from 1–100 µM, with DMSO as a solvent control (≤0.1% v/v) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to therapeutic targets like kinase enzymes?
- Methodological Answer : Use Schrödinger Suite or AutoDock Vina for docking simulations. Prepare the ligand (compound) by optimizing geometry with Gaussian09 (B3LYP/6-31G* basis set). Dock into target protein active sites (e.g., PDB ID 1ATP for Aurora kinase). Validate predictions with molecular dynamics (MD) simulations (50 ns) to assess binding stability. Compare results with experimental IC₅₀ values to refine models .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values in kinase inhibition assays)?
- Methodological Answer : Investigate variables such as:
- Assay conditions : ATP concentration, pH, and buffer composition.
- Compound solubility : Use dynamic light scattering (DLS) to confirm homogeneity.
- Off-target effects : Perform selectivity profiling against related kinases (e.g., KinomeScan).
Reproduce assays with standardized protocols (e.g., Eurofins Panlabs) and apply statistical meta-analysis to identify outliers .
Q. How does the stereochemistry of the pyrrolidine ring influence bioactivity, and how can enantiomers be isolated?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) or supercritical fluid chromatography (SFC) separates enantiomers. Test isolated enantiomers in parallel bioassays (e.g., IC₅₀ comparisons). X-ray crystallography of protein-ligand complexes (e.g., PDB deposition) can reveal stereospecific binding interactions .
Q. What structural modifications enhance metabolic stability without compromising target affinity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) on the benzofuran moiety to reduce CYP450-mediated oxidation. Replace labile methoxy groups with bioisosteres like trifluoromethyl. Validate modifications using liver microsome assays (e.g., human/rat microsomal stability) and plasma protein binding (PPB) studies .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Analysis : Discrepancies may arise from:
- Strain variability : Test clinical vs. reference strains (e.g., MRSA vs. S. aureus ATCC 25923).
- Efflux pump activity : Use efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to confirm resistance mechanisms.
- Compound aggregation : Perform dynamic light scattering (DLS) to rule out non-specific effects .
Key Structural and Experimental Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
